5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one
Description
Properties
IUPAC Name |
5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c17-10-2-1-8(5-13-10)12(18)16-4-3-9(7-16)19-11-6-14-20-15-11/h6,8-9H,1-5,7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOENLGCXRNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiadiazole ring, followed by the introduction of a pyrrolidine moiety through nucleophilic substitution. The final step often involves the formation of the piperidinone ring via intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, green chemistry approaches, and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides,
Biological Activity
5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a piperidinone core substituted with a pyrrolidine and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. In particular, compounds similar to 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one have shown effectiveness against various bacterial strains. For instance, studies have reported that certain thiadiazole derivatives inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Activity
The compound has been evaluated for its anticancer potential. A study demonstrated that related thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism involved the induction of apoptosis and cell cycle arrest, with IC50 values indicating potent activity at low concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one | HT-29 | 12.5 | Apoptosis induction |
| Similar Derivative | TK-10 | 15.0 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways. This suggests its utility in treating inflammatory diseases .
The biological activities of 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors implicated in inflammation and cancer progression.
- Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study conducted on a series of thiadiazole derivatives found that one derivative closely related to our compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized flow cytometry to analyze apoptosis rates and found a marked increase in early apoptotic cells upon treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus. The study revealed that the compound had an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, demonstrating its potential as an effective antimicrobial agent .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 286.37 g/mol
- CAS Number : 2309598-93-2
The structure features a piperidinone core substituted with a thiadiazole moiety, which is significant for its biological activities.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A study highlighted the ability of certain thiadiazole-containing compounds to inhibit cancer cell proliferation by inducing apoptosis in cancer cells . The specific pathways involved include the modulation of cell cycle regulators and the activation of apoptotic pathways.
Neurological Applications
Compounds similar to 5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one have been explored for their potential as neuroprotective agents. Research suggests that these compounds can modulate neurotransmitter systems, potentially providing therapeutic effects in conditions like anxiety and depression .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against clinical isolates of bacteria. The results demonstrated that certain compounds exhibited significant inhibition zones in disk diffusion assays, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In a controlled experiment, several thiadiazole derivatives were tested on human cancer cell lines. The results indicated that compounds containing the thiadiazole ring led to a marked decrease in cell viability compared to controls, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on Tomopenem , a carbapenem-class antibiotic with structural motifs partially overlapping with the target compound. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Core Heterocycles: The target compound features a piperidinone-thiadiazole system, whereas Tomopenem relies on a β-lactam-carbapenem core critical for antibiotic activity . The thiadiazole group in the target compound may confer distinct electronic properties compared to Tomopenem’s sulfur-containing pyrrolidine substituent.
Biological Targets: Tomopenem’s mechanism involves binding to penicillin-binding proteins (PBPs) via its β-lactam ring, disrupting bacterial cell walls.
Synthetic Complexity: Tomopenem’s synthesis includes stereochemical challenges (e.g., (3S,5S)-pyrrolidine configuration) and functionalization of the carbapenem ring . The target compound’s synthesis would require regioselective coupling of the thiadiazole to the pyrrolidine-piperidinone scaffold.
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided materials. Tomopenem’s clinical relevance (e.g., efficacy against resistant bacteria) is well-documented, but extrapolation to the thiadiazole derivative is speculative.
- Structural Analogues : Compounds like R-115685 and CS-023 (Tomopenem analogues) share the carbapenem-pyrrolidine motif but lack the thiadiazole substitution, highlighting divergent structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
